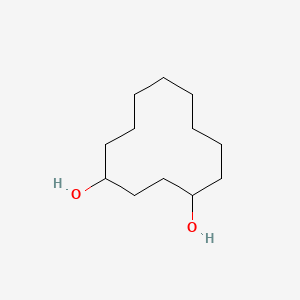
2,3-Dibenzyl-1,3-butadiene
概要
説明
2,3-Dibenzyl-1,3-butadiene is a disubstituted-1,3-butadiene compound with the molecular formula C18H18. It is characterized by the presence of two benzyl groups attached to the 1,3-butadiene backbone. This compound is known for its participation in various organic synthesis reactions, particularly in the formation of complex molecular structures .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibenzyl-1,3-butadiene can be synthesized through the cycloaddition reaction of donor-stabilized silylene with 1,2-diketones. This reaction typically involves the use of suitable catalysts and controlled reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of efficient catalysts and optimization of reaction conditions are crucial for industrial production.
化学反応の分析
Types of Reactions: 2,3-Dibenzyl-1,3-butadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with donor-stabilized silylene and 1,2-diketones to form cycloaddition products.
Dienyl-Pauson-Khand Reaction: This reaction with suitable alkynes leads to the formation of cyclopentenones.
Common Reagents and Conditions:
Cycloaddition Reactions: Donor-stabilized silylene and 1,2-diketones are commonly used reagents.
Dienyl-Pauson-Khand Reaction: Suitable alkynes are used under controlled conditions to facilitate the reaction.
Major Products Formed:
Cycloaddition Products: These products result from the reaction with donor-stabilized silylene and 1,2-diketones.
Cyclopentenones: Formed through the dienyl-Pauson-Khand reaction with suitable alkynes.
科学的研究の応用
2,3-Dibenzyl-1,3-butadiene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Catalysis: It participates in catalytic reactions, contributing to the formation of various chemical products.
Pharmaceutical Research: Its potential biological activity is explored in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 2,3-Dibenzyl-1,3-butadiene involves its participation in cycloaddition and dienyl-Pauson-Khand reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states, leading to the formation of complex molecular structures. The molecular targets and pathways involved in these reactions are primarily related to the stabilization of reactive intermediates and the formation of new chemical bonds .
類似化合物との比較
1,3-Butadiene: A simpler analogue without the benzyl substitutions.
1,4-Diphenyl-1,3-butadiene: Another disubstituted butadiene with phenyl groups instead of benzyl groups.
Uniqueness: 2,3-Dibenzyl-1,3-butadiene is unique due to the presence of benzyl groups, which influence its reactivity and the types of reactions it can undergo. The benzyl groups provide steric and electronic effects that differentiate it from other similar compounds, making it valuable in specific synthetic applications.
特性
IUPAC Name |
(3-benzyl-2-methylidenebut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-15(13-17-9-5-3-6-10-17)16(2)14-18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJMHZWHWRYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393398 | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62640-74-8 | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)
![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)
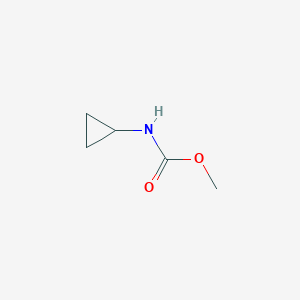
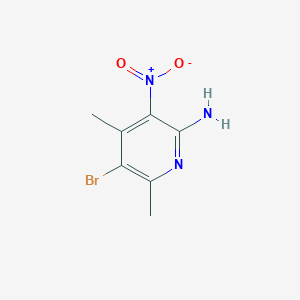
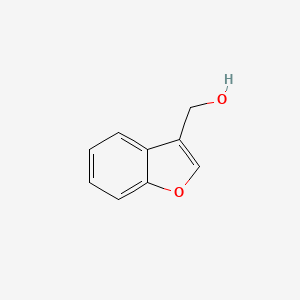

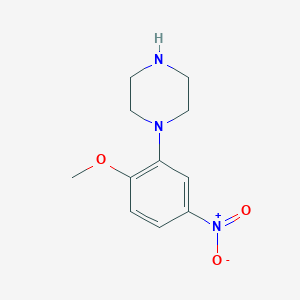
![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)

